molecular formula C14H17N3O2S B5634685 2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5634685
M. Wt: 291.37 g/mol
InChI Key: JXXZOWIFCXXDTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multi-step chemical reactions, including condensation, cyclization, and amidation. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, related compounds, involves structure-activity relationship studies to enhance potency and solubility compared to their precursors (Shukla et al., 2012). Similarly, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives utilizes carbodiimide condensation, showcasing the versatility of synthesis methods for such compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to 2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, is characterized by the presence of a thiadiazole ring, which significantly influences their chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures, revealing their three-dimensional arrangement and functional group orientation (Zhao et al., 2003).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles showcases the reactivity of thiadiazole compounds towards nucleophilic substitution reactions (Maadadi et al., 2016).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often tailored during the synthesis process to meet specific requirements, as seen in the design and synthesis of glutaminase inhibitors, where analogs were developed with improved solubility (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of thiadiazole derivatives. Their ability to form hydrogen bonds and participate in various chemical reactions makes them suitable for a range of applications, from medicinal chemistry to material science. The study of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide illustrates the intermolecular interactions and hydrogen bonding capabilities of such compounds (Ismailova et al., 2014).

properties

IUPAC Name

2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-10-6-5-7-11(8-10)19-9-12(18)15-14-17-16-13(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXZOWIFCXXDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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